Acetamide, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)-

CAS No.: 86763-81-7

Cat. No.: VC8361367

Molecular Formula: C11H13Cl2NO

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86763-81-7 |

|---|---|

| Molecular Formula | C11H13Cl2NO |

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C11H13Cl2NO/c1-3-8-6-4-5-7(2)9(8)14-11(15)10(12)13/h4-6,10H,3H2,1-2H3,(H,14,15) |

| Standard InChI Key | XNXZRPDLHYELFE-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C |

| Canonical SMILES | CCC1=CC=CC(=C1NC(=O)C(Cl)Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

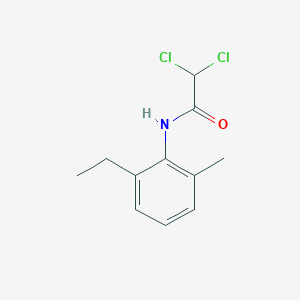

The compound’s IUPAC name, 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, reflects its bifunctional structure:

-

Aromatic moiety: A 2-ethyl-6-methylphenyl group, where ethyl and methyl substituents occupy the 2nd and 6th positions of the benzene ring.

-

Acetamide backbone: A dichloro-substituted acetamide group () linked to the aromatic ring via an amide bond.

The SMILES notation and InChIKey further define its connectivity and stereochemical features.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 246.13 g/mol | |

| Density | 1.156–1.668 g/cm³ (estimated) | |

| Melting Point | 120–150°C (analog-dependent) | |

| Solubility | Low in water; soluble in organic solvents |

The density and solubility profiles align with related chloroacetanilides, which exhibit limited aqueous solubility but miscibility in chloroform and methanol .

Synthesis and Industrial Preparation

Reaction Pathways

The synthesis of acetamide derivatives typically involves condensation reactions between chloroacetic acid derivatives and substituted anilines. For 2,2-dichloro-N-(2-ethyl-6-methylphenyl)acetamide, a plausible route includes:

-

Chloroacetylation: Reacting 2-ethyl-6-methylaniline with dichloroacetyl chloride in the presence of a base (e.g., pyridine) to form the amide bond.

-

Purification: Recrystallization from ethanol or acetone to isolate the pure product .

A related compound, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CAS 32428-71-0), is synthesized by condensing chloroacetic acid with 2-ethyl-6-methylaniline in xylene, yielding a solid with a melting point of 120–121°C .

Optimization Challenges

-

Selectivity: Avoiding over-chlorination or ring substitution requires controlled reaction conditions.

-

Yield Improvement: Catalysts like aluminium chloride may enhance reaction efficiency but risk side reactions .

Research Gaps and Future Directions

Unexplored Properties

-

Thermodynamic Stability: No data exist on its decomposition temperature or photostability.

-

Biological Activity: Screening for antimicrobial or antifungal properties could reveal novel applications.

Advanced Synthetic Routes

Exploring green chemistry approaches (e.g., microwave-assisted synthesis) may improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume